N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a benzothiazole-carboxamide derivative featuring a dimethylaminoethyl side chain and a 2,3-dihydrobenzo[b][1,4]dioxine moiety. The dimethylaminoethyl group enhances solubility in aqueous media, while the 4-methylbenzo[d]thiazol-2-yl substituent contributes to lipophilicity and π-π stacking interactions. The benzodioxine ring system may confer metabolic stability compared to simpler aromatic systems .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S.ClH/c1-14-7-6-10-18-19(14)22-21(28-18)24(12-11-23(2)3)20(25)17-13-26-15-8-4-5-9-16(15)27-17;/h4-10,17H,11-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDUHLWVJOFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3COC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex chemical compound with potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethylamino group, a benzo[d]thiazole moiety, and a dioxine ring. Its molecular formula is , with a molecular weight of approximately 454 g/mol. The presence of various functional groups suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN3O3S |
| Molecular Weight | 454 g/mol |
| CAS Number | 1217051-27-8 |
Research indicates that this compound may interact with several biological targets, particularly proteins involved in cancer cell proliferation and survival pathways. Its structural characteristics allow it to modulate ion channels critical for cardiac function, which could have implications for treating cardiovascular diseases.
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cardiac Effects : Studies suggest potential effects on cardiac ion channels, indicating a role in managing arrhythmias or other cardiac conditions.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxicity against various tumor cell lines. For example, the compound exhibited growth inhibition in human-derived breast and colon cancer cells at nanomolar concentrations. The mechanism involves the activation of apoptotic pathways through the generation of reactive oxygen species (ROS) and DNA damage.
Case Studies
-
Case Study 1: Breast Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Findings : The compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
-
Case Study 2: Colon Cancer Models
- Objective : Assessment of anti-proliferative effects on HT-29 colon cancer cells.
- Findings : The compound inhibited cell proliferation significantly and altered cell cycle distribution, leading to G0/G1 phase arrest.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Metabolism primarily occurs via cytochrome P450 enzymes, leading to both active and inactive metabolites. Understanding these pathways is crucial for optimizing therapeutic efficacy and minimizing toxicity.
Toxicology
While the compound shows promising therapeutic potential, toxicological assessments are essential to evaluate its safety profile. Early studies indicate that it may exhibit dose-dependent toxicity, necessitating careful dosage management in clinical applications.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells. For instance, in xenograft models of breast cancer, treatment with this compound resulted in a marked reduction in tumor growth, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against specific pathogens. Its derivatives have been studied for their effectiveness in inhibiting bacterial growth, which indicates potential applications in treating infectious diseases.
Cardiovascular Applications
Electrophysiological studies suggest that the compound can modulate ion channels critical for cardiac function. This modulation may have implications for treating arrhythmias and other cardiovascular conditions.
Anti-inflammatory Effects
In vivo studies indicate that the compound can reduce inflammation markers in models of rheumatoid arthritis. This suggests its potential as an anti-inflammatory therapeutic agent .
Structure-Activity Relationship (SAR)
The unique combination of functional groups within the compound contributes to its distinct biological activities. Comparative studies with similar compounds reveal that modifications to the benzothiazole or dioxine moieties can significantly alter potency and selectivity against specific biological targets. For example:
| Compound Variant | Key Features | Biological Activity |
|---|---|---|
| N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-dimethylamino)ethyl)-benzamide | Contains methoxy group | Moderate anticancer activity |
| N-(6-nitrobenzo[d]thiazol-2-yl)-N-(2-dimethylamino)ethyl)-benzamide | Nitro group enhances reactivity | High anticancer efficacy |
| N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-dimethylamino)ethyl)-benzamide | Chlorine substituent alters electronic properties | Variable activity across cell lines |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that treatment with the compound led to a significant reduction in tumor growth in xenograft models of breast cancer, supporting its role as a potential anticancer agent.
- Cardiovascular Applications : Research on cardiac tissues showed that the compound could effectively modulate ion channel activity, which may have implications for treating arrhythmias.
- Inflammation Models : In vivo studies indicated that administration of the compound reduced inflammation markers in models of rheumatoid arthritis, suggesting its potential as an anti-inflammatory therapeutic .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacological Properties
- Solubility: The dimethylaminoethyl group in the target compound provides superior water solubility compared to non-aminated analogs (e.g., ’s methylthio derivative).
- Metabolic Stability: The benzodioxine moiety may reduce oxidative metabolism compared to simpler aryl systems (e.g., ’s thiazolidinones) due to steric protection of the ether linkage .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and salt formation. Key steps include:
- Condensation : Reacting substituted benzothiazole derivatives with dihydrobenzo[d][1,4]dioxine precursors under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, 60–80°C) .
- Salt Formation : Hydrochloride salt formation via treatment with HCl in anhydrous solvents (e.g., dichloromethane) under nitrogen.
Q. Optimization Strategies :
- Catalyst Selection : Use of coupling agents like EDCI/HOBt improves amide bond formation efficiency (yields up to 98.7% in analogous compounds) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., nitro-group reductions) minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for dimethylaminoethyl (δ ~2.2–2.5 ppm for N(CH3)2), benzothiazole (δ ~7.5–8.3 ppm for aromatic protons), and dihydrodioxine (δ ~4.2–4.5 ppm for CH2 groups) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1680–1720 cm⁻¹) and amine (N-H stretch ~3200–3400 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 500–550 range) .
- X-ray Crystallography : Resolve stereochemistry of the dihydrodioxine ring and confirm salt formation .
Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and identify byproducts.
Advanced Research Questions
Q. How can computational methods predict the biological activity of derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 09) to model electronic properties (HOMO-LUMO gaps) and predict reactivity with biological targets (e.g., enzyme active sites) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to optimize binding affinity. For example, substituents on the benzothiazole ring can be tuned to enhance hydrophobic interactions .
- AI-Driven Synthesis Planning : Platforms like ICReDD integrate reaction databases to propose novel derivatives and optimize synthetic pathways .
Case Study : Derivatives with electron-withdrawing groups (e.g., -NO2) on the benzothiazole moiety showed enhanced antitumor activity in silico models .
Q. How can contradictory biological activity data across assay systems be resolved?
Methodological Answer:
- Assay Validation : Compare results across orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm target specificity. For example, discrepancies in IC50 values may arise from off-target effects in cell-based assays .
- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation in certain media (e.g., rat vs. human microsomes) .
- Data Normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) using Z-factor analysis .
Example : A derivative showed potent activity in Trypanosoma brucei assays (IC50 = 1.2 µM) but was inactive in mammalian cells due to poor membrane permeability, resolved via logP optimization .
Q. What strategies elucidate the impact of substituents on the benzothiazole ring for structure-activity relationship (SAR) studies?
Methodological Answer:
- Parallel Synthesis : Prepare a library of derivatives with varying substituents (e.g., -Cl, -OCH3, -CF3) at the 4-position of the benzothiazole ring .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity (e.g., -CF3 groups enhance metabolic stability but reduce solubility) .
- Pharmacophore Mapping : Use Schrödinger Suite to identify critical hydrogen-bonding motifs (e.g., the carboxamide group’s role in target binding) .
Q. SAR Findings :
- 4-Methyl Group : Enhances lipophilicity (logP +0.5) and CNS penetration .
- Electron-Deficient Substituents : Improve antitumor activity but may increase cytotoxicity .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be experimentally validated?
Methodological Answer:
- Isotopic Labeling : Use 13C-labeled precursors to track cyclization pathways via NMR .
- Kinetic Studies : Monitor reaction progress using in-situ IR to identify rate-limiting steps (e.g., imine formation in condensation) .
- Intermediate Trapping : Quench reactions at intervals (e.g., with NH4Cl) to isolate and characterize intermediates via LC-MS .
Example : Cyclization of the dihydrodioxine precursor was shown to proceed via a carbocation intermediate, stabilized by electron-donating groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
